6-chloro-N-(4-chlorobenzyl)quinazolin-4-amine

Description

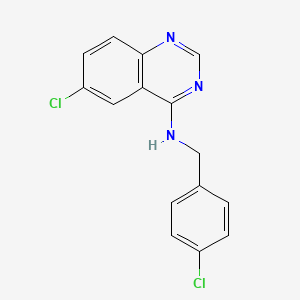

6-Chloro-N-(4-chlorobenzyl)quinazolin-4-amine is a quinazoline derivative featuring a chlorine atom at position 6 of the quinazoline core and a 4-chlorobenzyl group attached to the amine at position 2. Quinazolines are heterocyclic compounds known for their diverse pharmacological activities, including kinase inhibition, antiproliferative effects, and receptor modulation .

Properties

IUPAC Name |

6-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3/c16-11-3-1-10(2-4-11)8-18-15-13-7-12(17)5-6-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYKJQIJBIJTRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC=NC3=C2C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-chlorobenzyl)quinazolin-4-amine typically involves the reaction of 6-chloroquinazolin-4-amine with 4-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-chlorobenzyl)quinazolin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloro groups.

Oxidation and Reduction: It can undergo oxidation to form quinazolinone derivatives and reduction to form amine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of various substituted quinazoline derivatives.

Oxidation: Formation of quinazolinone derivatives.

Reduction: Formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-N-(4-chlorobenzyl)quinazolin-4-amine has garnered attention for its potential as an anticancer agent . Research indicates that quinazoline derivatives can inhibit various kinases involved in cancer cell proliferation and survival pathways. The compound has been shown to target p21-activated kinase 4 (PAK4), which is implicated in the migration and invasion of cancer cells. In vitro studies demonstrated that this compound significantly reduces the migration capabilities of A549 lung cancer cells, suggesting its therapeutic potential in cancer treatment .

Antitumor Activity

The compound exhibits promising antitumor properties across various cancer cell lines. For example, studies have reported its effectiveness against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The selectivity index for PAK4 inhibition was notably favorable, indicating a potential therapeutic window for targeting PAK4 specifically while minimizing off-target effects .

Beyond anticancer properties, quinazoline derivatives, including this compound, have been explored for their antimicrobial and anti-inflammatory activities. The biological activities are attributed to the unique substitution patterns on the quinazoline core, which enhance interaction with biological targets .

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the development of new pharmaceuticals and agrochemicals. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules with potential industrial applications .

Case Studies

Several studies have documented the effectiveness of this compound in preclinical models:

- A549 Cell Line Study : Treatment with this compound resulted in a marked decrease in cell viability and motility compared to untreated controls.

- Xenograft Models : In vivo studies utilizing xenograft models demonstrated significant tumor growth inhibition when administered at optimized dosages .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways involved in cell proliferation. It targets enzymes like phosphodiesterase-4 (PDE-4), which plays a crucial role in the proliferation and motility of cancer cells . By inhibiting PDE-4, the compound can induce apoptosis and cell cycle arrest, thereby reducing tumor growth .

Comparison with Similar Compounds

Table 1: Yields and Molecular Weights of Selected Analogs

Structural Modifications

- Position 6 : Substitutions include iodine (5a–q), bromine (), and aryl groups (e.g., benzo[d][1,3]dioxol-5-yl in compound 4 ). Chlorine at position 6 may offer metabolic stability over bulkier halogens .

- Position 4 : The 4-chlorobenzyl group provides moderate lipophilicity (clogP ~3.5), compared to polar groups like pyridylmethyl (clogP ~2.0) or morpholine (clogP ~1.5) .

Anticancer Activity

- Piperazine/Piperidine Derivatives : Compound 7e (6-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(4-chlorophenyl)piperazin-1-yl)quinazolin-4-amine) inhibits A549 lung cancer cell proliferation (IC₅₀ = 0.12 μM) . The 4-chlorobenzyl group in the target compound may confer similar potency due to enhanced hydrophobic interactions.

- Thiophen-2-ylmethyl Analog : 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine showed moderate activity in kinase assays (IC₅₀ = 1.2 μM for Clk1) .

Receptor Modulation

- H₄ Receptor Inverse Agonists: Quinazolines with furan-3-ylmethyl (VUF10499) or thiophen-2-ylmethyl (VUF10497) groups exhibit nanomolar affinity (pKᵢ = 8.12 and 7.57, respectively) . The 4-chlorobenzyl group may reduce H₁/H₄ dual activity, improving selectivity.

Herbicidal Activity

- 4-Chlorobenzyl Derivatives : In a screen against rape and barnyard grass, compounds with 4-chlorobenzyl substituents (R1) showed moderate herbicidal activity (Table 1 in ). This contrasts with weaker activity for 4-methoxyphenyl or 3,4,5-trimethoxyphenyl analogs .

Physicochemical and Pharmacokinetic Properties

Biological Activity

6-Chloro-N-(4-chlorobenzyl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases and its applications in cancer therapy. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

- Molecular Formula : C16H13Cl2N3

- Molecular Weight : 318.2 g/mol

This compound primarily functions as a selective inhibitor of p21-activated kinase 4 (PAK4), which plays a crucial role in cancer cell proliferation, migration, and invasion. The inhibition of PAK4 has been shown to lead to decreased tumor cell migration and invasion by affecting downstream signaling pathways associated with cancer progression.

Inhibition of PAK4

Research indicates that this compound exhibits potent inhibitory activity against PAK4. In vitro studies have demonstrated that this compound can significantly reduce the migration and invasion capabilities of A549 lung cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .

Anticancer Properties

In various studies, derivatives of quinazoline compounds have shown promising anticancer properties. For instance, the compound has been included in broader investigations into quinazoline derivatives that target multiple kinases involved in tumorigenesis. The selectivity index for PAK4 over PAK1 was found to be substantial, indicating a favorable therapeutic window for targeting PAK4 specifically .

Selectivity and Potency

The selectivity profile of this compound has been characterized through various assays. The compound showed a Ki value for PAK4 inhibition that was significantly lower than that for PAK1, highlighting its selectivity. This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy .

Case Studies

Several studies have documented the effectiveness of quinazoline derivatives, including this compound, in preclinical models:

- A549 Cell Line Study : In vitro experiments demonstrated that treatment with this compound resulted in a marked decrease in cell viability and motility compared to untreated controls.

- Xenograft Models : In vivo studies utilizing xenograft models have shown that compounds similar to this compound can significantly inhibit tumor growth when administered at optimized dosages.

Research Findings Summary

Q & A

Q. What are the optimal synthetic routes for preparing 6-chloro-N-(4-chlorobenzyl)quinazolin-4-amine?

Methodological Answer: The compound can be synthesized via nucleophilic substitution of 6-chloro-4-chloroquinazoline with 4-chlorobenzylamine in a polar aprotic solvent (e.g., DMF) at room temperature. Key steps include:

- Amine coupling: React 6-chloro-4-chloroquinazoline with 4-chlorobenzylamine and Hunig’s base (N,N-diisopropylethylamine) for 2–4 hours .

- Purification: Use silica column chromatography with gradient elution (ethyl acetate/hexanes) to isolate the product. Monitor purity via LCMS with trifluoroacetic acid-modified gradients .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm substituent positions. For example, the benzyl group’s protons appear as a doublet (δ 4.97 ppm), and aromatic protons resonate between δ 7.0–8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H]+ for CHClN: 304.0473) .

- LCMS Purity Checks: Use Agilent systems with acetonitrile/water gradients (0.025–0.05% trifluoroacetic acid) to ensure >95% purity .

Q. What assays are suitable for initial evaluation of biological activity?

Methodological Answer:

- Apoptosis Induction: Use a high-throughput caspase-3 activation assay in live cells, as demonstrated for structurally similar 4-anilinoquinazolines .

- Kinase Inhibition: Screen against CLK/CDC2-like kinases using radiometric assays (e.g., -ATP incorporation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?

Methodological Answer:

Q. How can electrochemical methods address synthetic challenges in quinazoline functionalization?

Methodological Answer:

- Oxidative Cyclization: Employ an Al/C electrode system with acetic acid electrolyte to synthesize quinazolin-4(3H)-ones from 2-aminobenzamides at room temperature. This avoids high temperatures and transition-metal catalysts .

- Late-Stage Halogen Replacement: Use Suzuki-Miyaura coupling (e.g., with benzo[d][1,3]dioxol-5-ylboronic acid) to replace the 6-chloro group, enabling access to diverse analogs .

Q. How should researchers reconcile conflicting bioactivity data across species (e.g., human vs. rat models)?

Methodological Answer:

- Species-Specific Profiling: Test compounds in parallel assays (e.g., human HR vs. rat HR). For example, 6-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine shows inverse agonism in humans but antagonism in rats .

- Molecular Docking: Compare receptor binding pockets (e.g., HR transmembrane domains) to identify residues causing affinity differences .

Q. What strategies improve late-stage functionalization for diversification?

Methodological Answer:

- Borylation: Convert the 6-chloro group to a boronic acid intermediate using Pd-catalyzed Miyaura borylation. This enables cross-coupling with aryl halides for library synthesis .

- Microwave-Assisted Coupling: Accelerate Suzuki reactions (e.g., with benzo[d][1,3]dioxol-5-ylboronic acid) using microwave irradiation (150°C, 1 hour) for faster kinetics .

Q. How can researchers ensure batch-to-batch consistency in purity for in vivo studies?

Methodological Answer:

- Dual LCMS Gradients: Apply both 3-minute (rapid) and 7-minute (high-resolution) gradients to detect trace impurities. For example, a 3-minute retention time of 3.05 min and 7-minute retention time of 4.53 min confirm consistency .

- Ion-Pair Chromatography: Use trifluoroacetic acid (0.025–0.05%) to enhance peak resolution for charged intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.